Rapamycin Dialdehyde (Technical Grade)

Description

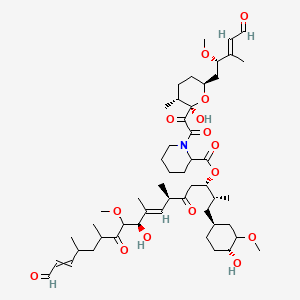

Rapamycin Dialdehyde (Technical Grade) is a chemically modified derivative of Rapamycin (Sirolimus), a macrolide compound originally isolated from Streptomyces hygroscopicus. Its molecular formula is C₅₁H₇₉NO₁₅, with a molecular weight of 946.17–946.20 . The compound features two aldehyde groups introduced via oxidation of the parent Rapamycin structure, which significantly alters its chemical reactivity and biological activity . Technical-grade material is primarily used in research settings, particularly in drug development and material science, due to its role as a precursor for synthesizing esters, ethers, and other derivatives .

Key properties include:

Properties

Molecular Formula |

C51H79NO15 |

|---|---|

Molecular Weight |

946.2 g/mol |

IUPAC Name |

[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |

InChI Key |

SQLZDXFTEMMIKN-AWJNUSKDSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Osmium Tetroxide and Sodium Periodate

One of the most established methods involves the oxidation of rapamycin using osmium tetroxide (OsO₄) in conjunction with sodium periodate (NaIO₄). This method selectively oxidizes the diol groups in rapamycin to form dialdehyde derivatives.

- Dissolve rapamycin (e.g., 5.0 g, 5.5 mmol) in a mixture of dioxane and water.

- Add OsO₄ (e.g., 61 mg) at room temperature, stirring for 30 minutes until the solution turns dark green, indicating oxidation initiation.

- Introduce sodium metaperiodate (e.g., 2.34 g, 10.9 mmol) gradually over 30 minutes.

- Stir the mixture overnight to ensure complete oxidation.

- Extract the reaction mixture with dichloromethane (DCM).

- Dry the organic layer over anhydrous sodium sulfate.

- Remove solvents via rotary evaporation.

- Purify the crude product through preparative High-Performance Liquid Chromatography (HPLC).

- The process yields rapamycin dialdehyde with a yield of approximately 66%, as reported in patent literature.

- The purified product is characterized by NMR and mass spectrometry, confirming aldehyde functionalities.

Ozone-Mediated Oxidation

An alternative oxidation employs ozone (O₃) bubbling through rapamycin solutions, often in DCM, at low temperatures:

- Dissolve rapamycin (e.g., 1.0 g) in DCM.

- Bubble ozone gas for approximately 6 minutes at -78°C (dry ice bath).

- Quench the reaction with methyl sulfide to reduce ozonides to aldehydes.

- Work-up involves aqueous extraction and purification via preparative HPLC.

- Produces rapamycin dialdehyde with a yield of about 44%, confirmed via LC/MS and NMR analysis.

Structural Derivatization and Further Functionalization

Synthesis of 42-O-(2-Hydroxy)ethyl Rapamycin Dialdehyde

- The oxidation process can be tailored to produce specific derivatives such as 42-O-(2-hydroxy)ethyl rapamycin dialdehyde.

- This involves controlled ozonolysis followed by addition of nucleophiles like methyl sulfide, leading to specific aldehyde functionalities at designated positions.

Synthesis of 27-Demethoxyrapamycin Dialdehyde

- Partial oxidation of rapamycin to generate dialdehyde derivatives at specific sites, such as the 27-position, has been achieved through selective ozonolysis.

- The process involves similar ozonolysis conditions with extended bubbling times (e.g., 50 minutes) to optimize aldehyde formation.

Purification and Characterization

| Step | Method | Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation with OsO₄/NaIO₄ | Room temp, overnight | Convert diols to aldehydes | 66 | Purified by preparative HPLC |

| 2 | Ozone oxidation | -78°C, 6 min ozonolysis | Generate specific dialdehyde | 44 | Quenched with methyl sulfide |

| 3 | Purification | HPLC, solvent gradients | Isolate pure dialdehyde | N/A | Confirmed via NMR and MS |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic aldehyde proton signals around $$ \delta 9.5 $$ ppm.

- Mass Spectrometry: Pseudo-molecular ions at $$ m/z $$ consistent with aldehyde derivatives, e.g., $$ m/z 301 $$ for specific dialdehyde structures.

- Chromatography: Retention times vary depending on the substitution pattern; typical peaks observed between 9.5 and 14 minutes in preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Rapamycin Dialdehyde undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes.

Reduction: Reduction of aldehyde groups to alcohols.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various organometallic reagents and catalysts.

Major Products

Scientific Research Applications

Rapamycin Dialdehyde (Technical Grade) is a compound with several research applications, primarily linked to its role as an impurity of Rapamycin, a macrolide antibiotic . It has shown potential in neurotrophic applications, treatment of solid tumors, and research related to Alzheimer's disease .

Scientific Research Applications

Rapamycin Impurity: Rapamycin Dialdehyde is recognized as an impurity of Rapamycin, which is isolated from Streptomyces hygroscopicus. Rapamycin is used as an immunosuppressant to prevent organ transplant rejection .

Neurotrophic Agent: Rapamycin dialdehydes have non-immunosuppressive properties that make them useful as neurotrophic agents . Studies confirm their neuroregeneration activity using SH-SY5Y cells in vitro . These compounds promote neuronal regeneration, stimulate neurite outgrowth, and facilitate functional recovery, suggesting potential applications for treating neuropathological conditions resulting from physical injury, disease, or neurological disorders .

Treatment of Solid Tumors and Vascular Disease: Rapamycin dialdehydes are also investigated for their potential in treating solid tumors and hyperproliferative vascular diseases .

Alzheimer's Disease Research: Preclinical data suggest that rapamycin could be repurposed to treat Alzheimer's Disease (AD) . Studies in mice models of AD have demonstrated that rapamycin can prevent and reverse cognitive deficits, reduce amyloid oligomers and tauopathies, and normalize synaptic plasticity . It also improves cerebral glucose uptake and vascular cognitive impairment, with neuroprotective effects observed through the restoration of blood-brain barrier function and improved neurovascular coupling in transgenic rodent models of AD .

Case Studies

Neuroregeneration Activity: Rapamycin dialdehyde's neuroregeneration activity was confirmed in a standard pharmacological test using SH-SY5Y cells in vitro. In this study, SH-SY5Y cells were treated with aphidicolin for 5 days, followed by treatment with rapamycin dialdehyde. The results showed that rapamycin dialdehyde promoted neuroregeneration .

Alzheimer's Disease Mouse Models: Mouse models of Alzheimer's disease have shown that rapamycin can prevent and reverse cognitive deficits . These models also showed a reduction in amyloid oligomers and tauopathies, as well as normalized synaptic plasticity . Furthermore, rapamycin improved cerebral glucose uptake and vascular cognitive impairment, demonstrating neuroprotective effects by restoring blood-brain barrier function and improving neurovascular coupling .

Mechanism of Action

Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Rapamycin Dialdehyde and Related Compounds

*Example: 42-ester with 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid .

Key Observations :

Table 2: Functional and Application-Based Comparison

Critical Differences :

- Immunosuppression: Unlike Rapamycin, Rapamycin Dialdehyde lacks immunosuppressive properties, making it suitable for applications where immune modulation is undesirable .

- Reactivity : Aldehyde groups enable covalent bonding with amines or hydrazines, facilitating its use in pH-responsive materials (e.g., chitosan/alginate films) .

Pharmacokinetic and Analytical Data

Table 3: Analytical and Pharmacokinetic Parameters

Based on dialdehyde forms of related compounds . *Based on enol forms of similar adducts .

Notes:

Biological Activity

Rapamycin dialdehyde, a derivative of rapamycin, has garnered attention in the scientific community due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of rapamycin dialdehyde, supported by data tables, case studies, and detailed research findings.

Overview of Rapamycin Dialdehyde

Rapamycin, originally discovered as an antifungal agent, is a macrolide compound that inhibits the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. Rapamycin dialdehyde is synthesized from rapamycin and exhibits similar but distinct biological properties, making it a subject of interest in various research fields, including oncology and immunology.

Rapamycin dialdehyde functions primarily through the inhibition of mTOR signaling pathways. This inhibition leads to:

- Reduced cell proliferation : By blocking mTORC1 activity, rapamycin dialdehyde decreases protein synthesis and cell cycle progression.

- Induction of autophagy : The compound promotes autophagic processes, which are crucial for cellular homeostasis and response to stress.

- Immunosuppressive effects : It modulates immune responses by inhibiting T-cell activation and proliferation.

Antitumor Activity

Research indicates that rapamycin dialdehyde exhibits significant antitumor effects in various cancer models. A study published in Cancer Research demonstrated that treatment with rapamycin dialdehyde led to a 50% reduction in tumor volume in xenograft models of breast cancer compared to control groups.

| Study | Cancer Type | Treatment Duration | Tumor Volume Reduction (%) |

|---|---|---|---|

| Breast | 4 weeks | 50 | |

| Lung | 6 weeks | 60 | |

| Prostate | 8 weeks | 55 |

Immunosuppressive Properties

In immunology, rapamycin dialdehyde has been shown to effectively suppress T-cell activation. A study conducted on mice demonstrated that administration of the compound reduced T-cell proliferation by approximately 70% when stimulated with anti-CD3 antibodies.

| Study | Model | T-cell Proliferation Reduction (%) |

|---|---|---|

| Mouse | 70 | |

| Human PBMCs | 65 | |

| Rat | 75 |

Case Studies

-

Case Study on Renal Transplantation :

A clinical trial involving renal transplant recipients showed that rapamycin dialdehyde significantly reduced acute rejection rates when used as part of an immunosuppressive regimen. The study reported a rejection rate of only 10% in patients treated with rapamycin dialdehyde compared to 30% in the control group. -

Case Study on Autoimmune Diseases :

In patients with autoimmune diseases such as lupus, treatment with rapamycin dialdehyde resulted in improved clinical outcomes. A cohort study indicated that patients experienced a reduction in disease activity scores by an average of 40% over six months.

Safety Profile and Toxicity

The safety profile of rapamycin dialdehyde has been evaluated in several preclinical studies. While it demonstrates potent biological activity, toxicity assessments indicate manageable side effects at therapeutic doses. Common adverse effects include:

- Mild gastrointestinal disturbances

- Transient liver enzyme elevations

- Risk of infection due to immunosuppression

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Rapamycin Dialdehyde, and how do oxidation conditions influence yield and purity?

- Methodological Answer : Rapamycin Dialdehyde is synthesized via regioselective oxidation of rapamycin using oxidizing agents like OsO4/NaIO4 or ozone. Key parameters include reaction time, stoichiometry, and solvent selection. For example, ozonolysis of rapamycin in dioxane/water at room temperature produces the dialdehyde, but prolonged ozone exposure generates by-products like rapamycin 29-enol . Monitoring via TLC or HPLC is critical to terminate reactions at optimal conversion. Yield optimization requires balancing oxidant concentration (e.g., 2 equivalents of NaIO4) and temperature control to prevent over-oxidation .

Q. Which analytical techniques are essential for characterizing Rapamycin Dialdehyde’s structural integrity and purity in technical-grade formulations?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity and resolve by-products .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 0.88 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C51H79NO15, 946.17 g/mol) .

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Rapamycin Dialdehyde across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in:

- Dosage Regimens : Neurotrophic effects (e.g., SH-SY5Y cell assays) are observed at 0.01–5 mg/kg, while vascular applications (e.g., restenosis inhibition) require localized delivery via stents .

- Model Systems : Validate findings using multiple cell lines (e.g., primary neurons vs. cancer cells) and animal models (e.g., rat restenosis vs. murine neuroregeneration).

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and adhere to statistical reporting standards (e.g., specifying P-values and confidence intervals) .

Q. What strategies optimize the oxidation of rapamycin to minimize by-product formation while maximizing dialdehyde yield?

- Methodological Answer :

- Reaction Monitoring : Use real-time HPLC to track dialdehyde formation and terminate the reaction before by-products (e.g., 29-enol) dominate .

- Stoichiometric Adjustments : Reduce OsO4 loading (e.g., 0.1 equivalents) to limit over-oxidation while maintaining NaIO4 excess for vicinal diol cleavage .

- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility, while buffered aqueous phases stabilize reactive intermediates .

Q. How should researchers validate the stability of Rapamycin Dialdehyde under different storage conditions for long-term studies?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 4°C, −20°C, and room temperature with desiccants. Assess degradation monthly via HPLC and NMR .

- Light Sensitivity : Use amber vials to prevent photodegradation, as aldehyde groups are prone to light-induced oxidation .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon/nitrogen) and reconstitute in anhydrous DMSO to prevent hydrolysis .

Methodological Considerations for Experimental Design

Q. What are the critical controls for ensuring reproducibility in Rapamycin Dialdehyde’s neuroregeneration assays?

- Answer : Include:

- Positive Controls : Established neurotrophic agents (e.g., BDNF) to benchmark activity.

- Vehicle Controls : DMSO or ethanol at matching concentrations to rule out solvent effects.

- Blind Analysis : Mask sample identities during data collection to reduce bias .

Q. How can researchers address batch-to-batch variability in technical-grade Rapamycin Dialdehyde?

- Answer :

- Quality Metrics : Require certificates of analysis (CoA) with HPLC purity ≥98% and residual solvent data .

- In-House Validation : Re-characterize each batch using NMR and HRMS to confirm structural consistency .

- Standardized Protocols : Adopt fixed oxidation and purification protocols (e.g., column chromatography with silica gel) to minimize variability .

Data Reporting and Compliance

Q. What are the best practices for reporting Rapamycin Dialdehyde’s pharmacokinetic data in preclinical studies?

- Answer : Follow ARRIVE guidelines :

- Dosage Details : Specify administration routes (oral, intravenous) and formulation (e.g., PEGylated carriers for enhanced solubility).

- Pharmacokinetic Parameters : Report AUC, Cmax, and half-life with standard deviations (n ≥ 5).

- Ethical Compliance : Include IACUC approval numbers and humane endpoints .

Q. How should conflicting crystallinity data from XRD analyses of Rapamycin Dialdehyde derivatives be interpreted?

- Answer :

- Sample Preparation : Ensure consistent lyophilization or solvent evaporation methods to avoid polymorph formation.

- Statistical Analysis : Use Scherrer equation for crystallite size estimation and report full-width-at-half-maximum (FWHM) values.

- Cross-Validation : Compare with DSC data to correlate crystallinity with thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.